Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol via Favorsky Reaction: A Technical Guide
Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol via Favorsky Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol, a valuable acetylenic diol, through the Favorsky reaction. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data for researchers in organic synthesis and drug development.
Core Synthesis via Favorsky Reaction
The Favorsky reaction is a well-established method for the synthesis of propargyl alcohols from the reaction of a terminal alkyne with a carbonyl compound in the presence of a strong base.[1][2] In the case of 2,4,7,9-tetramethyl-5-decyne-4,7-diol, the synthesis involves the reaction of acetylene with two equivalents of methyl isobutyl ketone. The reaction proceeds by the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone.[1]
Reaction Mechanism
The synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol via the Favorsky reaction can be conceptualized in the following steps:
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Deprotonation of Acetylene: A strong base, such as sodium hydroxide or potassium hydroxide, deprotonates acetylene to form a sodium or potassium acetylide intermediate.
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Nucleophilic Attack: The acetylide anion then performs a nucleophilic attack on the carbonyl carbon of methyl isobutyl ketone.
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Protonation: The resulting alkoxide is protonated, typically during a workup step, to yield the final diol product.
Caption: Favorsky reaction mechanism for the synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol.
Quantitative Data Summary
The following tables summarize the quantitative data from two reported experimental protocols for the synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol.
Table 1: Reactant and Catalyst Quantities
| Compound | Report 1 | Report 2 |
| Methyl Isobutyl Ketone | 450 kg | 500 kg |
| Acetylene | 62 kg | 64 kg |
| Sodium Hydroxide | 300 kg | - |
| Potassium Hydroxide (45% aq. soln.) | - | 2.07 kg |
| n-Heptane (solvent) | 2535 kg | - |
| Liquid Ammonia (solvent) | - | 2600 kg |
Table 2: Reaction Conditions and Yield
| Parameter | Report 1 | Report 2 |
| Temperature | Slightly lowered to 48°C after reaction | Staged: 10°C, 15°C, 30°C |
| Pressure | < 0.08 MPa | Staged: 0.2 MPa, 0.5 MPa, 1.3 MPa |
| Reaction Time | Not specified | Staged: 1h, not specified, 2h |
| Yield | 92% | 93% |
Experimental Protocols
The following are detailed methodologies based on the cited reports for the synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol.
Protocol 1: Synthesis in n-Heptane with Sodium Hydroxide[3]
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Reaction Setup: Charge a 5000 L reaction vessel with 2535 kg of n-heptane. After settling to separate any water, add 300 kg of sodium hydroxide.
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Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.
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Acetylene Introduction: Slowly introduce 62 kg of acetylene at a flow rate of 2.5-15 m³/h, maintaining the internal pressure below 0.08 MPa.
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Ketone Addition: Pump 450 kg of methyl isobutyl ketone into the reactor.
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Reaction and Workup: After the reaction is complete, cool the mixture to 48°C and slowly add 800 kg of water with stirring for 30 minutes.
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Neutralization and Washing: Transfer the mixture to a neutralization vessel. Settle for 30 minutes and remove the lower alkaline layer. Neutralize the organic layer with hydrochloric acid to a pH of 4. Filter the solid salt and wash the organic phase twice with 200 kg of water each time.
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Purification: Separate the organic layer and distill under reduced pressure to remove the solvent, yielding 2,4,7,9-tetramethyl-5-decyne-4,7-diol.
Protocol 2: Synthesis in Liquid Ammonia with Potassium Hydroxide[3]
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Reaction Setup: Purge the reaction vessel with nitrogen and charge with 2600 kg of liquid ammonia.
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Acetylene Introduction: Continuously deliver acetylene at a flow rate of 2 m³/h.
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Staged Reaction:
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Stage 1: Maintain the vessel at 10°C and 0.2 MPa for 1 hour.
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Stage 2: Increase the temperature to 15°C and the pressure to 0.5 MPa, then begin the addition of methyl isobutyl ketone and the potassium hydroxide catalyst.
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Stage 3: After the addition is complete, increase the temperature to 30°C and the pressure to 1.3 MPa for 2 hours.
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Hydrolysis and Separation: Slowly add water to the reaction vessel to hydrolyze the product. Transfer the mixture to a container and allow it to settle for 30 minutes to separate into aqueous, emulsion, and oil phases.
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Neutralization and Purification: Discharge the water and emulsion phases. Neutralize the oil phase with hydrochloric acid to a pH of 7. Distill the neutralized product to remove any water, yielding 2,4,7,9-tetramethyl-5-decyne-4,7-diol.
Caption: Experimental workflows for the synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol.
